HPGDS Inhibitory Potency vs. Active Analogs
3-Ethyl-6-methyl-5-phenylpyrazin-2-ol inhibits human hematopoietic prostaglandin D synthase (HPGDS) with an IC50 of 130 nM, as determined in an enzymatic assay using MCBL and glutathione incubated for 30 minutes [1]. This represents a 5-fold reduction in potency relative to a closely related analog (CHEMBL3425953) which exhibits an IC50 of 26 nM under identical assay conditions [2]. The binding affinity (Kd) of the target compound is 1000 nM, compared to 50 nM for the more potent analog [1][2]. These data provide a quantitative benchmark for selecting the appropriate analog based on the required potency window for a given assay.
5-fold difference
| Evidence Dimension | HPGDS enzymatic inhibition |
|---|---|
| Target Compound Data | IC50 = 130 nM; Kd = 1000 nM |
| Comparator Or Baseline | CHEMBL3425953 (analog with modified linker): IC50 = 26 nM; Kd = 50 nM |
| Quantified Difference | 5-fold lower IC50 potency; 20-fold lower binding affinity |
| Conditions | Human HPGDS expressed in E. coli; GST enzymatic activity assay with MCBL and glutathione; 30 min incubation |
Why This Matters
This quantitative difference allows researchers to select the appropriate analog based on the desired potency window, where 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol may offer a more moderate inhibition profile suitable for specific disease models or selectivity optimization.
- [1] BindingDB. BDBM50084256 (CHEMBL3425957): 3-Ethyl-6-methyl-5-phenylpyrazin-2-ol. Affinity Data: IC50 130 nM, Kd 1000 nM for human HPGDS. Accessed 2026. View Source
- [2] BindingDB. BDBM50084155 (CHEMBL3425953): Affinity Data: IC50 26 nM, Kd 50 nM for human HPGDS. Accessed 2026. View Source
